3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Overview
Description
The compound “3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine” is a complex organic molecule that contains a piperazine ring and a cyclohepta[c]pyridazine ring. Piperazine is a six-membered ring containing two nitrogen atoms, and it is often used in the synthesis of pharmaceuticals. Cyclohepta[c]pyridazine is a fused ring system containing a seven-membered carbon ring and a pyridazine ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring and the cyclohepta[c]pyridazine ring in separate steps, followed by a coupling reaction. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine and cyclohepta[c]pyridazine rings. The exact structure would depend on the positions of these rings relative to each other and the presence of any additional functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the piperazine and pyridazine rings. These nitrogen atoms could potentially act as nucleophiles in reactions with electrophiles. Additionally, the compound could potentially undergo reactions at the carbon atoms of the cyclohepta ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .Scientific Research Applications
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Antimicrobial and Antitubercular Activity
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Analgesic and Anti-inflammatory Activity
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Antihypertensive Activity
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Anticancer Activity
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Antifungal Activity
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Antidepressant Activity
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Bronchodilatory (for Asthma) and Anti-allergic
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Anticonvulsant Activity
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Antiplatelet Activity
Safety And Hazards
Future Directions
The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and developed into a drug candidate. Additionally, it could serve as a useful starting point for the synthesis of other complex organic molecules .
properties
IUPAC Name |
3-piperazin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-2-4-11-10-13(16-15-12(11)5-3-1)17-8-6-14-7-9-17/h10,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDKALZSFGYIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=NN=C2CC1)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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